molecular formula C23H28F2O6 B1142060 6alpha,9alpha-Difluoroprednisolone 17-Acetate CAS No. 23674-85-3

6alpha,9alpha-Difluoroprednisolone 17-Acetate

Katalognummer: B1142060
CAS-Nummer: 23674-85-3
Molekulargewicht: 438.5 g/mol
InChI-Schlüssel: FUMLBBSUGDKFDL-WGFKBPOKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6alpha,9alpha-Difluoroprednisolone 17-Acetate is a synthetic corticosteroid with anti-inflammatory properties. . This compound is primarily used in pharmaceutical research and development, particularly in the formulation of anti-inflammatory medications.

Safety and Hazards

For safety information and potential hazards associated with this compound, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Wirkmechanismus

Target of Action

The primary target of 6alpha,9alpha-Difluoroprednisolone 17-Acetate is the glucocorticoid receptor (GR), also known as NR3C1 . This receptor is a member of the nuclear receptor family of intracellular receptors and plays a crucial role in the regulation of inflammation and immune response.

Mode of Action

This compound, like other glucocorticoids, binds to the GR. Upon binding, the receptor undergoes a conformational change that allows it to translocate into the nucleus. Inside the nucleus, the glucocorticoid-GR complex binds to glucocorticoid response elements (GREs) in the DNA, leading to the transcription of anti-inflammatory and immunosuppressive genes .

Biochemical Pathways

The activation of the GR by this compound leads to the modulation of several biochemical pathways. These include the suppression of pro-inflammatory cytokines like interleukin-2 (IL-2) and tumor necrosis factor-alpha (TNF-alpha), and the promotion of anti-inflammatory proteins like annexin A1 and MAP kinase phosphatase-1 .

Pharmacokinetics

Like other glucocorticoids, it is expected to be well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the action of this compound is a potent anti-inflammatory and immunosuppressive effect. This is due to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and hence its efficacy. Additionally, factors such as pH and temperature can affect its stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6alpha,9alpha-Difluoroprednisolone 17-Acetate involves multiple steps, starting from prednisolone. The key steps include fluorination at the 6 and 9 positions, followed by acetylation at the 17 position. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and acetylating agents like acetic anhydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

6alpha,9alpha-Difluoroprednisolone 17-Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated steroids, which are valuable intermediates in pharmaceutical synthesis .

Eigenschaften

CAS-Nummer

23674-85-3

Molekularformel

C23H28F2O6

Molekulargewicht

438.5 g/mol

IUPAC-Name

[(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C23H28F2O6/c1-12(27)31-22(19(30)11-26)7-5-14-15-9-17(24)16-8-13(28)4-6-20(16,2)23(15,25)18(29)10-21(14,22)3/h4,6,8,14-15,17-18,26,29H,5,7,9-11H2,1-3H3/t14-,15-,17-,18-,20-,21-,22-,23-/m0/s1

InChI-Schlüssel

FUMLBBSUGDKFDL-WGFKBPOKSA-N

Isomerische SMILES

CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)CO

SMILES

CC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO

Kanonische SMILES

CC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO

Synonyme

(6α,11β)-17-(Acetyloxy)-6,9-difluoro-11,21-dihydroxypregna-1,4-diene-3,20-dione;  6α,9-Difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-Acetate; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.